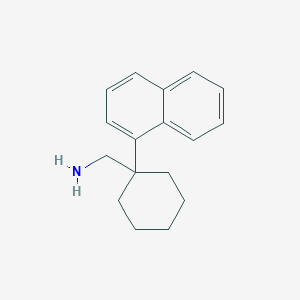![molecular formula C16H21N5O B256295 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one](/img/structure/B256295.png)
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in tumor cell death.
Biochemical and physiological effects:
In addition to its anti-tumor effects, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has also been shown to modulate the immune system. Specifically, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its specificity for BTK, which minimizes off-target effects. Additionally, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated excellent oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one is its potential for drug resistance, which has been observed in some patients treated with BTK inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one in other B-cell disorders, such as autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of drug resistance and develop strategies to overcome it.
Synthesemethoden
The synthesis of 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one involves a multi-step process, starting with the reaction of 4-methylpiperidine with 4-chloroaniline to form 4-(4-methylpiperidin-1-yl)aniline. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3-one in the presence of a base to form 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased B-cell proliferation and survival. In addition, 6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one has demonstrated potent anti-tumor activity in animal models of CLL and MCL.
Eigenschaften
Produktname |
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one |
|---|---|
Molekularformel |
C16H21N5O |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H21N5O/c1-11-7-9-21(10-8-11)14-5-3-13(4-6-14)17-15-12(2)19-20-16(22)18-15/h3-6,11H,7-10H2,1-2H3,(H2,17,18,20,22) |
InChI-Schlüssel |
OLBVIFZIELMGLU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=O)NN=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)